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molecular formula C13H17N5O2 B1199285 Aditeren CAS No. 56066-19-4

Aditeren

Cat. No. B1199285
M. Wt: 275.31 g/mol
InChI Key: WFBZIFZFHLQCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792557

Procedure details

A suspension of 1.04 g. of 4-[(2,4-diamino-5-pyrimidinyl)-methyl]-2,6-dimethoxy-carbanilic acid ethyl ester in a mixture of 50 ml. of 4N sodium hydroxide and 50 ml. of ethanol was boiled under reflux for 18 hours, whereby a solution gradually resulted. The alcohol was removed under vacuum. After standing at room temperature for 1 hour, the crystallized 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)-pyrimidine was removed by filtration with suction, washed with water, recrystallized from methanol and had a melting point of 215°-216° C.
Name
4-[(2,4-diamino-5-pyrimidinyl)-methyl]-2,6-dimethoxy-carbanilic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([CH2:14][C:15]2[C:16]([NH2:22])=[N:17][C:18]([NH2:21])=[N:19][CH:20]=2)=[CH:8][C:7]=1[O:23][CH3:24])C.[OH-].[Na+]>C(O)C>[NH2:21][C:18]1[N:17]=[C:16]([NH2:22])[C:15]([CH2:14][C:9]2[CH:8]=[C:7]([O:23][CH3:24])[C:6]([NH2:5])=[C:11]([O:12][CH3:13])[CH:10]=2)=[CH:20][N:19]=1 |f:1.2|

Inputs

Step One
Name
4-[(2,4-diamino-5-pyrimidinyl)-methyl]-2,6-dimethoxy-carbanilic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C=C1OC)CC=1C(=NC(=NC1)N)N)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 1.04 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
whereby a solution gradually resulted
CUSTOM
Type
CUSTOM
Details
The alcohol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crystallized 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)-pyrimidine was removed by filtration with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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